Glycosidase Inhibition Potency: 100–1000-Fold Weaker than Casuarine and Swainsonine, Enabling Controlled Modulation
Stereochemically defined tetrahydroxypyrrolizidine isomers (e.g., compound 7 and compound 8) inhibit amyloglucosidase from Rhizopus mold with IC₅₀ values of 130 µM and 200 µM, and Ki values of 120 µM and 180 µM, respectively [1]. In contrast, casuarine inhibits rat intestinal maltase with an IC₅₀ of 0.7 µM [2], swainsonine inhibits Golgi α-mannosidase II with an IC₅₀ of 0.2 µM [3], and australine inhibits glucoamylase with an IC₅₀ of 5.8 µM [4]. This represents a 185–1,000-fold reduction in potency relative to swainsonine and a 28–286-fold reduction relative to australine, positioning hexahydro-1H-pyrrolizine-1,2,6,7-tetraol as a moderate inhibitor suitable for applications where complete enzymatic blockade is undesirable.
| Evidence Dimension | Glycosidase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 µM (isomer 7); IC₅₀ = 200 µM (isomer 8) vs. amyloglucosidase (Rhizopus mold) |
| Comparator Or Baseline | Swainsonine: IC₅₀ = 0.2 µM (Golgi α-mannosidase II); Casuarine: IC₅₀ = 0.7 µM (rat intestinal maltase); Australine: IC₅₀ = 5.8 µM (glucoamylase) |
| Quantified Difference | 185–1,000-fold lower potency vs. swainsonine; 28–286-fold lower vs. australine; 93–286-fold lower vs. casuarine |
| Conditions | In vitro enzyme inhibition assays using purified glycosidases; substrate-dependent kinetic measurements |
Why This Matters
Procurement of hexahydro-1H-pyrrolizine-1,2,6,7-tetraol instead of swainsonine or casuarine avoids the risk of potent, broad-spectrum glycosidase inhibition that can confound cell-based glycoprocessing studies requiring partial or enzyme-selective inhibition windows.
- [1] Moreno-Clavijo, E., Rodríguez-Pérez, I., Díaz-Rodríguez, A., González-Muñiz, R., & Vogel, P. (2004). Stereoselective synthesis of novel tetrahydroxypyrrolizidines. Tetrahedron: Asymmetry, 15(2), 323–333. View Source
- [2] Kato, A., Kano, N., Adachi, I., Hollinshead, J., Nash, R. J., & Fleet, G. W. J. (2012). Isolation, Biological Activities, and Synthesis of the Natural Casuarines. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 67, pp. 259–290). Academic Press. View Source
- [3] Cenci di Bello, I., Fleet, G. W. J., Namgoong, S. K., Tadano, K.-I., & Winchester, B. (1989). Structure-activity relationship of swainsonine. Inhibition of human α-mannosidases by swainsonine analogues. Biochemical Journal, 259(3), 855–861. View Source
- [4] Bertin Bioreagent. Australine (hydrochloride) Product Datasheet. CAT N°: 30051. IC₅₀ glucoamylase: 5.8 µM. View Source
